![molecular formula C12H16O5 B5589408 2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B5589408.png)
2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid involves complex organic synthesis routes. For example, derivatives of 9-oxobicyclo[3.3.1]nonane have been synthesized through processes that involve multiple steps, including the formation of diesters and dihalo compounds from 9-oxobicyclo[3.3.1]nonane-exo-2, exo-4-dicarboxylic acid, followed by conformational analysis using NMR spectroscopy and molecular mechanics calculations (Camps et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds within the 9-oxobicyclo[3.3.1]nonane family, including 2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid, is characterized by distinct conformational preferences. For instance, the 9-oxobicyclo[3.3.1]nonane-2,4-dicarboxylic acid shows a preference for a boat-chair conformation with equatorial carboxyl groups, marking the first instance of such preference in a bicyclo[3.3.1]nonan-9-one derivative due to the presence of exo, exo-2,4- substituents (Camps & Iglesias, 1985).
Chemical Reactions and Properties
The chemical reactivity of 9-oxobicyclo[3.3.1]nonane derivatives is influenced by their unique structural features. Studies have shown that these compounds undergo various reactions, including cycloadditions and transformations that exploit the bicyclic structure for the synthesis of complex organic molecules. For example, the synthesis and conformational studies of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its derivatives highlight the versatility of these compounds in organic synthesis (Peters et al., 1975).
Physical Properties Analysis
The physical properties of 2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid and related compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and substituents. For instance, the crystal structure of a dimeric complex synthesized with a derivative similar to the target compound showed a seven-coordinate system, which contributed to its luminescence properties, highlighting the impact of molecular structure on physical characteristics (Chang, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-9(14)5-8-6-2-1-3-7(4-6)11(15)10(8)12(16)17/h6-8,10H,1-5H2,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLRWYATHUBQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)C(C2CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

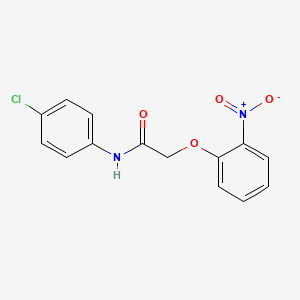

![2,2-dimethylpropyl 8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5589345.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5589352.png)
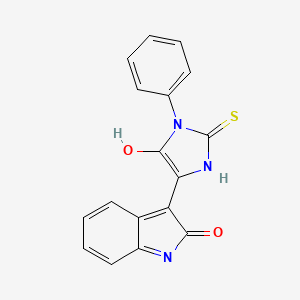
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5589364.png)
![8-fluoro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5589371.png)
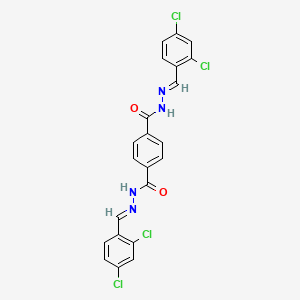
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5589384.png)
![ethyl 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B5589388.png)
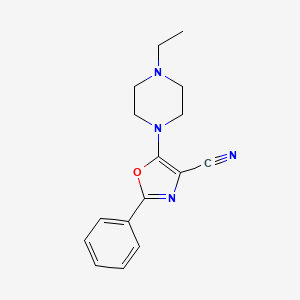
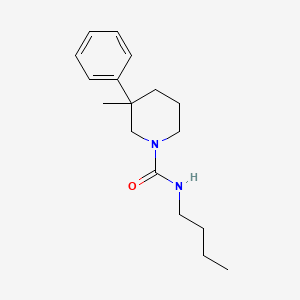
![4-(1,3-benzodioxol-5-yl)-5-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5589397.png)
